molecular formula C9H3Cl2F2N B2420425 2,4-Dichloro-6,8-difluoroquinoline CAS No. 1504724-89-3

2,4-Dichloro-6,8-difluoroquinoline

Cat. No. B2420425
CAS RN: 1504724-89-3
M. Wt: 234.03
InChI Key: PNBDSTJFDOBYCB-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6,8-difluoroquinazoline” is a synthetic compound . It has a molecular formula of CHClFN and an average mass of 235.018 Da .


Synthesis Analysis

The synthesis of such compounds often involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6,8-difluoroquinazoline” consists of a quinazoline ring with two chlorine atoms and two fluorine atoms attached to it .


Chemical Reactions Analysis

Fluorinated quinolines, such as “2,4-Dichloro-6,8-difluoroquinazoline”, have been the subject of numerous studies due to their reactivity. They are known to undergo a variety of chemical reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-6,8-difluoroquinazoline” include a density of 1.7±0.1 g/cm³, a boiling point of 274.3±40.0 °C at 760 mmHg, and a flash point of 119.7±27.3 °C . It has a molar refractivity of 50.1±0.3 cm³ and a polar surface area of 26 Ų .

Scientific Research Applications

Interaction with Ammonia

Research has explored the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines, including 2-chloro-6,8-difluoroquinoline, with liquid and aqueous ammonia. This approach aims to synthesize halogen-containing aminoquinolines, offering insights into the regioselectivity and reaction dynamics. For instance, replacing liquid ammonia with aqueous ammonia resulted in 2-amino-6,8-difluoroquinoline as the main product for 2-chloro-6,8-difluoroquinoline, demonstrating the nuanced chemistry of these compounds (Skolyapova et al., 2017).

Inclusion Compounds

2,4-Dichloro-6,8-difluoroquinoline has been involved in the study of inclusion compounds, where the compound and its derivatives demonstrate unique crystallization behaviors and intermolecular assemblies. Such studies are crucial in understanding the molecular packing and crystal energies of these compounds, providing a basis for their application in various chemical processes and materials science (Ashmore et al., 2006).

Lighting Applications

Research on quinoline-based heterocyclic compounds, including derivatives of 2,4-dichloro-6,8-difluoroquinoline, has shown promising applications in the field of lighting, specifically organic blue light-emitting devices. These compounds, characterized by various spectroscopic techniques, demonstrate bright emission in the blue region under UV excitation, marking their potential in lighting technologies (Kumar et al., 2015).

Chemical Synthesis

Studies have also delved into the synthesis methodologies involving 2,4-dichloro-6,8-difluoroquinoline, exploring its reactions with sodium methoxide and the regioselectivity of such processes. Understanding these chemical reactions opens avenues for its application in synthesizing various derivatives and compounds with potential industrial and pharmaceutical relevance (Politanskaya et al., 2005).

properties

IUPAC Name

2,4-dichloro-6,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-6-3-8(11)14-9-5(6)1-4(12)2-7(9)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDSTJFDOBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6,8-difluoroquinoline

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